![molecular formula C9H7BClNO2 B1431592 (3-Chloroisoquinolin-7-yl)boronic acid CAS No. 2096331-38-1](/img/structure/B1431592.png)
(3-Chloroisoquinolin-7-yl)boronic acid
Overview
Description
“(3-Chloroisoquinolin-7-yl)boronic acid” is a chemical compound with the molecular formula C9H7BClNO2 and a molecular weight of 207.42 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-Chloroisoquinolin-7-yl)boronic acid” consists of 9 carbon atoms, 7 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Mechanism of Action
Target of Action
The primary target of (3-Chloroisoquinolin-7-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(3-Chloroisoquinolin-7-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (3-Chloroisoquinolin-7-yl)boronic acid, are transferred from boron to palladium . This process is part of the SM coupling reaction .
Biochemical Pathways
The biochemical pathway affected by (3-Chloroisoquinolin-7-yl)boronic acid is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds . This is a crucial process in organic synthesis, enabling the construction of complex organic compounds .
Pharmacokinetics
Boronic acids in general are known to be relatively stable, readily prepared, and generally environmentally benign . These properties suggest that (3-Chloroisoquinolin-7-yl)boronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of (3-Chloroisoquinolin-7-yl)boronic acid’s action are the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry .
Action Environment
The action of (3-Chloroisoquinolin-7-yl)boronic acid is influenced by environmental factors such as temperature and the presence of other reactants . For example, the reaction is performed at low temperature to attenuate over-alkylation . Furthermore, the presence of a transition metal catalyst, such as palladium, is necessary for the SM coupling reaction to occur .
properties
IUPAC Name |
(3-chloroisoquinolin-7-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-4-6-1-2-8(10(13)14)3-7(6)5-12-9/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFGQMNAXLLIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN=C(C=C2C=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263568 | |
Record name | Boronic acid, B-(3-chloro-7-isoquinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096331-38-1 | |
Record name | Boronic acid, B-(3-chloro-7-isoquinolinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-chloro-7-isoquinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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